molecular formula C4H9ClO2 B148824 1-Chloro-3-methoxypropan-2-ol CAS No. 4151-97-7

1-Chloro-3-methoxypropan-2-ol

Cat. No. B148824
CAS RN: 4151-97-7
M. Wt: 124.56 g/mol
InChI Key: FOLYKNXDLNPWGC-UHFFFAOYSA-N
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Description

1-Chloro-3-methoxypropan-2-ol is a chemical compound that can be synthesized from 3-chloro-1-propanol. The synthesis process involves a methoxy substitution reaction, where sodium methylate reacts with 3-chloro-1-propanol under specific conditions to yield 3-methoxy-1-propanol with a high efficiency .

Synthesis Analysis

The synthesis of related compounds has been reported in various studies. For instance, 3-methoxy-1-propanol was synthesized with an optimized process that resulted in a yield of over 85%, which is considered an improvement over previous literature . In another study, a chlorinated steroid derivative was synthesized, indicating the versatility of chlorinated compounds in chemical synthesis . Additionally, a compound containing a methoxypropoxy group was synthesized from 4-chloro-2,3-dimethylpyridine N-oxide, demonstrating the feasibility of introducing methoxy groups into various molecular frameworks .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Chloro-3-methoxypropan-2-ol has been analyzed using various spectroscopic techniques. For example, the structure of chlorinated 1,2-benzenediols was confirmed by 'H NMR, 13C NMR, and mass spectra . Similarly, the structure of a chlorinated pyridine derivative was determined using X-ray analysis, IR, NMR, and electronic spectroscopy .

Chemical Reactions Analysis

Chemical reactions involving chloro-methoxy compounds have been studied, revealing that chloro-methoxy-carbene can be formed from diazirine precursors. These carbenes can fragment to produce carbon monoxide and methyl chloride or react with alcohols to form alkyl formates . This demonstrates the reactivity of chloro-methoxy groups in various chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing chloro and methoxy groups have been investigated. For instance, the optical properties of a chlorinated pyridine derivative were studied using UV–vis absorption and fluorescence spectroscopy, showing absorption and emission maxima at specific wavelengths . The effects of solvents on the emission spectra were also examined, providing insight into the behavior of such compounds in different environments.

Scientific Research Applications

Chemical Synthesis and Intermediates

1-Chloro-3-methoxypropan-2-ol plays a role in various chemical syntheses. For instance, it has been involved in the synthesis of 2-amino-3-arylpropan-1-ols and anti-2-amino-3-aryl-3-methoxypropan-1-ols, which have been studied for their antimalarial activity (D’hooghe et al., 2011). Additionally, its derivatives have been used in the preparation of polyether polycarboxylic acids containing quaternary carbon atoms in the backbone, indicating its utility in complex organic syntheses (McCrindle & McAlees, 1981).

Role in Catalytic Processes

The compound has been studied in the context of catalytic processes. For instance, it's used in the catalytic amination of 1-methoxypropan-2-ol over silica-supported nickel, demonstrating its relevance in catalysis (Bassili & Baiker, 1991).

Application in Medicinal Chemistry

In medicinal chemistry, 1-Chloro-3-methoxypropan-2-ol derivatives have been utilized. For example, in the synthesis of various compounds like 3-amino-3-phenylpropan-1-ols, which have implications in the resolution of chiral 1,3-amino alcohols and asymmetric synthesis of (S)-dapoxetine (Torre, Gotor‐Fernández, & Gotor, 2006).

Implications in Organic Chemistry Studies

Its use extends to organic chemistry research, where it contributes to understanding the conformational behavior of chiral aldehydes in different solvents (Lecea, Arrieta, & Cossío, 1997).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

1-chloro-3-methoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO2/c1-7-3-4(6)2-5/h4,6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLYKNXDLNPWGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401308186
Record name 1-Chloro-3-methoxy-2-propanol
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Molecular Weight

124.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-methoxypropan-2-ol

CAS RN

4151-97-7
Record name 1-Chloro-3-methoxy-2-propanol
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Record name 1-Chloro-3-methoxypropan-2-ol
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Record name 4151-97-7
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Record name 1-Chloro-3-methoxy-2-propanol
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Record name 1-chloro-3-methoxypropan-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
BS Cho, ST Noh - Macromolecular Research, 2013 - Springer
… The 1H NMR spectra of epichlorohydrin, 1-chloro-3-methoxypropan-2-ol, and 2-(… The 1H NMR spectrum of 1-chloro-3-methoxypropan-2-ol showed signals at 3.3 (due to CH3…
Number of citations: 16 link.springer.com
SM Danov, AV Sulimov, VA Kolesnikov… - Kinetics and …, 2011 - Springer
… The product of the reaction between epichlorohydrin and methanol (1 chloro 3 methoxypropan 2 ol), the product of the reaction between epichlorohydrin and water (1 chloropropane 2,3 …
Number of citations: 4 link.springer.com
A Dixit, G Devi Yadav, MM Singh Chauhan… - Current …, 2016 - ingentaconnect.com
Background: Epoxides are useful and important intermediates in pharmaceutical and agrochemical industries. In particular, the opening of epoxides with alcohols is an important …
Number of citations: 3 www.ingentaconnect.com
G Devi Yadav, M Mishra, S Singh - Current Catalysis, 2015 - ingentaconnect.com
… the nucleophilic attack of methanol at the terminal carbon giving a 1-chloro-3-methoxypropan-2-ol (12). Methanolysis of 2-naphthyl glycidyl ether (13) afforded 99% conversion to 1-…
Number of citations: 0 www.ingentaconnect.com
Ł Madej, AA Kiss - Journal of Chemical Technology & …, 2023 - Wiley Online Library
BACKGROUND Epichlorohydrin (ECH) production is an important industrial process, owing to its importance in windmill blade manufacture, but it suffers from several drawbacks such …
Number of citations: 1 onlinelibrary.wiley.com
SS Thakur, WJ Li, CK Shin… - … , Biological, and Chemical …, 2006 - Wiley Online Library
The highly enantioselective hydrolytic kinetic resolution (HKR) of racemic terminal epoxides by new bimetallic chiral (salen)Co provides a operationally very simple protocol for the …
Number of citations: 34 onlinelibrary.wiley.com
VF Mironov, AV Nemtarev, OV Tsepaeva… - Molecules, 2021 - mdpi.com
It has been shown for a wide range of epoxy compounds that their interaction with triphenylphosphonium triflate occurs with a high chemoselectivity and leads to the formation of (2-…
Number of citations: 12 www.mdpi.com
A Yañez-Cabrera, J Rosas-Galicia… - Journal of …, 2023 - Elsevier
Half-sandwich Fe(II) complexes bearing 2-(diphenylphosphino)ethylamine chelating ligand [(η 5 -C 5 H 5 )Fe(CO)(NH 2 (CH 2 ) 2 PPh 2 )]X, where X = I (1), Br (2), Cl (3), OTf (4) were …
Number of citations: 2 www.sciencedirect.com
AV Sulimov, SM Danov, AV Ovcharova… - Kinetics and …, 2014 - Springer
… The formation of the target product, ECH, via reaction (I) is accompanied by a number of side reac tions yielding 1 chloro 3 methoxypropan 2 ol (CMP), 1 chloropropane 2,3 diol (CPD), …
Number of citations: 9 link.springer.com
CC Huang, SJ Wang, DSH Wong, SS Jang - Computer Aided Chemical …, 2017 - Elsevier
… for ECH synthesis, there are components including allyl chloride (AC), hydrogen peroxide (HP), ECH, water (W), 1-chloropropane-2,3-diol (CDP), 1-chloro-3-methoxypropan-2-ol (CMP)…
Number of citations: 0 www.sciencedirect.com

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